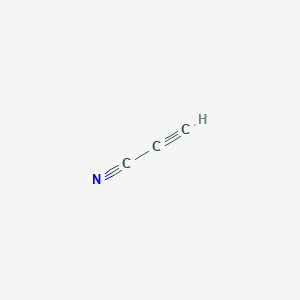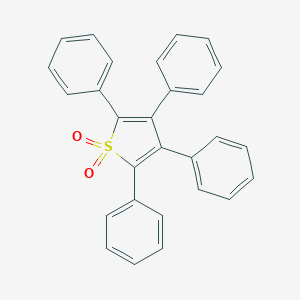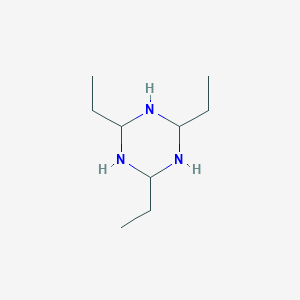
2,4,6-Triethylhexahydro-1,3,5-triazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,6-Triethylhexahydro-1,3,5-triazine (TETA) is a cyclic triamine that has been widely used in various scientific research applications. It is a colorless liquid with a faint odor and is soluble in water and most organic solvents. TETA is an important intermediate in the synthesis of various compounds and has been extensively studied for its biochemical and physiological effects.
作用機序
2,4,6-Triethylhexahydro-1,3,5-triazine acts as a chelating agent by forming stable complexes with metal ions. It binds to metal ions such as copper, zinc, and iron, preventing them from participating in harmful reactions. 2,4,6-Triethylhexahydro-1,3,5-triazine also acts as a corrosion inhibitor by forming a protective layer on metal surfaces, preventing them from corroding. In addition, 2,4,6-Triethylhexahydro-1,3,5-triazine stabilizes polymers by forming strong hydrogen bonds with the polymer chains.
生化学的および生理学的効果
2,4,6-Triethylhexahydro-1,3,5-triazine has been shown to have antioxidant properties and has been studied for its potential use in the treatment of various diseases. It has been shown to protect against oxidative stress and inflammation, which are associated with many diseases such as cancer, Alzheimer's disease, and diabetes. 2,4,6-Triethylhexahydro-1,3,5-triazine has also been shown to have neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
2,4,6-Triethylhexahydro-1,3,5-triazine is a versatile compound that can be used in various scientific research applications. It is readily available and relatively inexpensive, making it an attractive option for many researchers. However, 2,4,6-Triethylhexahydro-1,3,5-triazine has limitations in terms of its stability and reactivity. It can decompose over time and may react with other compounds in the presence of certain catalysts. Therefore, researchers must be careful when handling and storing 2,4,6-Triethylhexahydro-1,3,5-triazine to ensure accurate and reproducible results.
将来の方向性
There are many potential future directions for 2,4,6-Triethylhexahydro-1,3,5-triazine research. One area of interest is the development of 2,4,6-Triethylhexahydro-1,3,5-triazine-based drugs for the treatment of various diseases. 2,4,6-Triethylhexahydro-1,3,5-triazine has shown promise as an antioxidant and neuroprotective agent, and further studies are needed to determine its potential therapeutic applications. Another area of interest is the development of new synthesis methods for 2,4,6-Triethylhexahydro-1,3,5-triazine and its derivatives. This could lead to the discovery of new compounds with unique properties and applications. Finally, there is a need for further studies on the biochemical and physiological effects of 2,4,6-Triethylhexahydro-1,3,5-triazine. This could lead to a better understanding of its mechanisms of action and potential therapeutic uses.
合成法
2,4,6-Triethylhexahydro-1,3,5-triazine can be synthesized by reacting ethylenediamine with formaldehyde in the presence of hydrogen gas and a catalyst. The reaction yields 2,4,6-Triethylhexahydro-1,3,5-triazine as a byproduct, which can be isolated and purified by distillation or crystallization. 2,4,6-Triethylhexahydro-1,3,5-triazine can also be synthesized by reacting hexahydro-1,3,5-triazine with ethyl bromide in the presence of a strong base such as sodium hydride.
科学的研究の応用
2,4,6-Triethylhexahydro-1,3,5-triazine has been widely used in scientific research as a chelating agent, corrosion inhibitor, and polymer stabilizer. It is also used as a building block in the synthesis of various compounds such as pharmaceuticals, agrochemicals, and surfactants. 2,4,6-Triethylhexahydro-1,3,5-triazine has been studied for its potential use in the treatment of metal poisoning, Alzheimer's disease, and cancer.
特性
CAS番号 |
102-26-1 |
|---|---|
製品名 |
2,4,6-Triethylhexahydro-1,3,5-triazine |
分子式 |
C9H21N3 |
分子量 |
171.28 g/mol |
IUPAC名 |
2,4,6-triethyl-1,3,5-triazinane |
InChI |
InChI=1S/C9H21N3/c1-4-7-10-8(5-2)12-9(6-3)11-7/h7-12H,4-6H2,1-3H3 |
InChIキー |
BAPJNTSMYWUXMK-UHFFFAOYSA-N |
SMILES |
CCC1NC(NC(N1)CC)CC |
正規SMILES |
CCC1NC(NC(N1)CC)CC |
その他のCAS番号 |
102-26-1 |
同義語 |
2,4,6-triethylhexahydro-1,3,5-triazine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



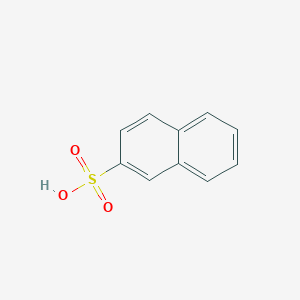
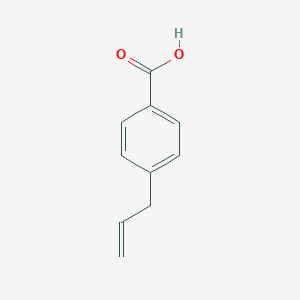




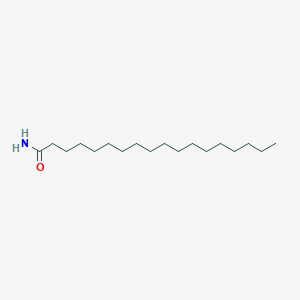
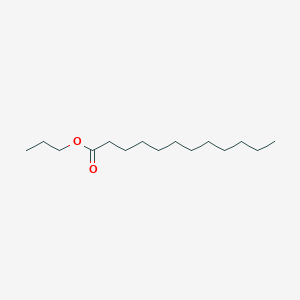
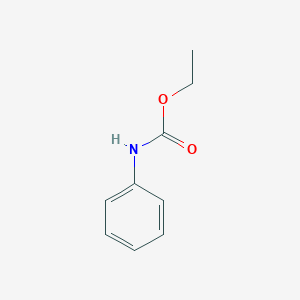
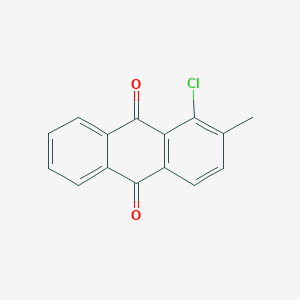
![[(3S,8S,9S,10S,13R,14S,17R)-10-(Methoxymethyl)-13-methyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B89713.png)
![Spiro[1,3-benzodioxole-2,1'-cyclohexane]](/img/structure/B89714.png)
